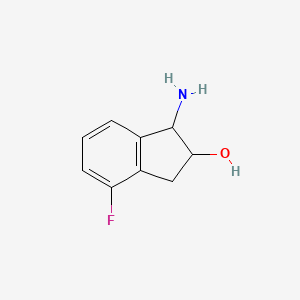
(1R,2R)-1-Amino-4-fluoroindane-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-4-fluoroindane-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a fluorine atom on the indane ring makes it an interesting subject for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-4-fluoroindane-2-ol typically involves several steps, starting from commercially available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-4-fluoroindane-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imines, while reduction can yield various amino alcohol derivatives.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-4-fluoroindane-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-4-fluoroindane-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluoro groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets, leading to significant biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-Amino-2-indanol: Similar in structure but lacks the fluoro group.
(1R,2R)-1-Amino-4-chloroindane-2-ol: Similar but with a chloro group instead of a fluoro group.
(1R,2R)-1-Amino-4-bromoindane-2-ol: Similar but with a bromo group.
Uniqueness
The presence of the fluoro group in (1R,2R)-1-Amino-4-fluoroindane-2-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug properties .
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
1-amino-4-fluoro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-5-6(7)4-8(12)9(5)11/h1-3,8-9,12H,4,11H2 |
Clé InChI |
SKFVCKXKAATWFY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=C1C(=CC=C2)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















